molecular formula C12H17NO2 B13346980 3-(Benzyloxy)-3-methylbutanamide

3-(Benzyloxy)-3-methylbutanamide

Cat. No.: B13346980
M. Wt: 207.27 g/mol
InChI Key: LAAYAUUSUDSLIM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-3-methylbutanamide is an organic compound characterized by the presence of a benzyloxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-3-methylbutanamide typically involves the reaction of 3-methylbutanamide with benzyl alcohol in the presence of a suitable catalyst. One common method includes the use of acid catalysts to facilitate the nucleophilic substitution reaction, resulting in the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 3-(Benzyloxy)-3-methylbutylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 3-(Benzyloxy)-3-methylbutylamine.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may act on enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-(Benzyloxy)-3-methylbutylamine: A reduced form of the compound with an amine group instead of an amide.

    3-(Benzyloxy)-3-methylbutanoic acid: An oxidized form with a carboxylic acid group.

    3-(Benzyloxy)-3-methylbutanol: An alcohol derivative.

Uniqueness: 3-(Benzyloxy)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its amide group provides stability, while the benzyloxy group offers versatility in chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-methyl-3-phenylmethoxybutanamide

InChI

InChI=1S/C12H17NO2/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14)

InChI Key

LAAYAUUSUDSLIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)N)OCC1=CC=CC=C1

Origin of Product

United States

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